molecular formula C11H15ClN2 B2604005 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine CAS No. 939759-86-1

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine

Cat. No.: B2604005
CAS No.: 939759-86-1
M. Wt: 210.71
InChI Key: DAGJQTBLZQBFNI-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15ClN2 It is characterized by a pyrrolidine ring attached to a 3-chlorophenylmethyl group

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of 3-chlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-chlorobenzyl chloride+pyrrolidineNaOH, refluxThis compound\text{3-chlorobenzyl chloride} + \text{pyrrolidine} \xrightarrow{\text{NaOH, reflux}} \text{this compound} 3-chlorobenzyl chloride+pyrrolidineNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chlorophenyl)methyl]pyrrolidine: Similar structure but lacks the amine group.

    3-(3-Chlorophenyl)pyrrolidine: Similar structure but with different substitution pattern.

    1-Benzylpyrrolidin-3-amine: Similar structure but with a benzyl group instead of a chlorophenyl group.

Uniqueness

1-[(3-Chlorophenyl)methyl]pyrrolidin-3-amine is unique due to the presence of both the chlorophenyl and amine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14/h1-3,6,11H,4-5,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGJQTBLZQBFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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